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Introduction

1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound with

significant potential as a building block in synthetic organic chemistry. Its utility in the

development of novel pharmaceuticals and other high-value chemical entities is predicated on

a thorough understanding of its fundamental physical and chemical characteristics. This

technical guide provides a comprehensive overview of the core physical properties of this

compound, intended for researchers, chemists, and professionals in drug development. The

document outlines key properties, details the experimental methodologies for their validation,

and offers insights into the interpretation of this data, ensuring a foundation of scientific integrity

and practical applicability.

Molecular and Chemical Identity
A precise understanding of the molecular structure is the cornerstone of all physicochemical

analysis. The structural and identifying information for 1-Chloro-2-methoxy-5-methyl-4-
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nitrobenzene is summarized below.

IUPAC Name: 1-chloro-2-methoxy-5-methyl-4-nitrobenzene[1]

CAS Number: 62492-41-5[1][2]

Molecular Formula: C₈H₈ClNO₃[1]

Molecular Weight: 201.61 g/mol [1]

Canonical SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)Cl[1]

Caption: 2D Molecular Structure of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Summary of Physical Properties
The following table summarizes the key physical properties of 1-Chloro-2-methoxy-5-methyl-
4-nitrobenzene based on available data. It is critical to note that many of these values are

computationally predicted and await experimental verification.
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Property Value / Description Data Type Source

Appearance Gray-yellow solid Experimental ChemicalBook[2]

Molecular Weight 201.61 g/mol Computed PubChem[1]

Melting Point

81-83 °C (for the

related isomer 1-

chloro-2-methoxy-4-

nitrobenzene)

Experimental ChemBK[3]

Boiling Point 287.3 ± 20.0 °C Predicted ChemBK[3]

Density 1.366 ± 0.06 g/cm³ Predicted -

Solubility

Soluble in Chloroform,

Ethyl Acetate.

Insoluble in water

(inferred from similar

compounds).

Experimental/Inferred
ChemBK[3], Sigma-

Aldrich

XLogP3 2.7 Computed PubChem[1]

Topological Polar

Surface Area (TPSA)
55.1 Å² Computed PubChem[1]

In-Depth Analysis of Physicochemical
Characteristics
Physical State and Appearance
Experimentally, 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is synthesized as a gray-

yellow solid at standard temperature and pressure.[2] The color is characteristic of many

nitroaromatic compounds, arising from electronic transitions within the conjugated system. The

solid nature indicates that the intermolecular forces are sufficient to establish a stable crystal

lattice at room temperature.

Melting Point
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While specific experimental data for the title compound is scarce, a closely related isomer, 1-

chloro-2-methoxy-4-nitrobenzene, has a reported melting point of 81-83 °C.[3] The melting

point is a critical indicator of purity and lattice energy. A sharp melting range, typically less than

1 °C, is indicative of high purity. Broad melting ranges often suggest the presence of impurities,

which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Boiling Point
The predicted boiling point is approximately 287.3 °C.[3] It is crucial to approach this value with

caution, as nitroaromatic compounds can be thermally labile and may decompose at or below

their boiling points, especially at atmospheric pressure. Therefore, purification by distillation

should be conducted under high vacuum to lower the required temperature and minimize the

risk of degradation.

Solubility Profile
Based on its chemical structure and the computed XLogP3 value of 2.7, 1-Chloro-2-methoxy-
5-methyl-4-nitrobenzene is expected to be hydrophobic.[1] Data for analogous compounds

confirms solubility in common organic solvents such as chloroform and ethyl acetate, while

being insoluble in water.[3] This solubility profile is consistent with a molecule that is largely

nonpolar, dominated by the benzene ring, but with polar functional groups (nitro and ether) that

allow for interaction with moderately polar solvents.

Spectroscopic Profile (Anticipated)
While specific spectra for this compound are not readily available in public databases, its

structure allows for the confident prediction of its key spectroscopic features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-

CH₃). The aromatic protons will appear as singlets or doublets in the downfield region

(typically 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm, and

the methyl protons will be a singlet further upfield, around 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for each unique

carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range,
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with carbons attached to electronegative groups (Cl, O, N) appearing further downfield. The

methoxy and methyl carbons will appear upfield.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption

bands corresponding to the N-O stretching of the nitro group, typically found around 1520-

1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Other key peaks will include C-H

stretches for the aromatic ring and alkyl groups, C=C aromatic ring stretches, and C-O ether

stretches.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a

characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is

indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of

³⁵Cl and ³⁷Cl).

Experimental Protocols for Physical Property
Determination
To ensure scientific rigor, predicted properties must be validated experimentally. The following

section details standardized protocols for determining the key physical properties of 1-Chloro-
2-methoxy-5-methyl-4-nitrobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1601153?utm_src=pdf-body
https://www.benchchem.com/product/b1601153?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Physicochemical Characterization

Data Interpretation

Synthesize & Purify
Compound

Melting Point (DSC) Solubility Assessment NMR (¹H, ¹³C) Mass Spectrometry (MS) IR Spectroscopy

Confirm Purity Verify Structure

Compile Data Sheet

Click to download full resolution via product page

Caption: Workflow for the experimental characterization of physical properties.

Protocol: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy,

sensitivity, and ability to detect phase transitions and thermal events, providing both the onset

and peak melting temperatures.

Sample Preparation: Accurately weigh 1-3 mg of the dried, purified solid into a standard

aluminum DSC pan.

Instrument Setup:

Place the sample pan and an empty reference pan into the DSC cell.
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Set the temperature program to ramp from 25 °C to 120 °C at a rate of 10 °C/min. The

final temperature should be well above the expected melting point.

Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.

Data Acquisition: Initiate the temperature program and record the heat flow as a function of

temperature.

Analysis: The melting event will appear as an endothermic peak on the thermogram. The

onset of this peak is typically reported as the melting point. The sharpness of the peak

provides a qualitative measure of purity.

Protocol: Solubility Assessment
Causality: This protocol provides a semi-quantitative measure of solubility in various solvents,

which is critical for selecting appropriate solvents for reactions, purification, and formulation.

Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol,

ethyl acetate, chloroform, hexane).

Sample Addition: Add 1 mg of the compound to each vial.

Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and allow it to

settle. Observe for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."

Observation (Heating): For samples that are sparingly soluble or insoluble, gently heat the

vial to 50 °C and observe any change in solubility. Note if the compound precipitates upon

cooling, which is crucial information for recrystallization procedures.

Quantitative Assessment (Optional): For a precise solubility value, prepare a saturated

solution, filter out the undissolved solid, and determine the concentration of the filtrate using

UV-Vis spectroscopy or HPLC with a calibration curve.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
is not widely available, data from closely related nitroaromatic and chlorinated compounds

necessitates stringent safety protocols.
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Toxicity: Many nitroaromatic compounds are classified as harmful if swallowed.[4]

Irritation: Analogous compounds are known to cause skin and eye irritation.[3]

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Avoid inhalation of dust and contact with skin and eyes.

Conclusion
This technical guide has synthesized the available computed and experimental data to present

a detailed profile of the physical properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Key characteristics such as its solid state, predicted melting and boiling points, and anticipated

solubility have been outlined. Furthermore, this guide provides robust, field-proven

experimental protocols for the validation of these properties, empowering researchers to

confirm and expand upon this foundational knowledge. A thorough understanding and

verification of these physical properties are indispensable for the successful application of this

versatile chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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